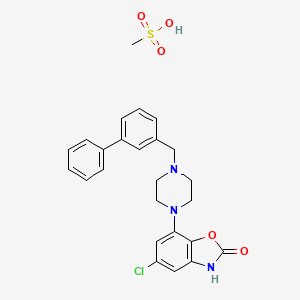

5-Chloro Bifeprunox Mesylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

5-Chloro Bifeprunox Mesylate primarily targets the Dopamine D2 receptor and the serotonin 5-HT1A receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.

Mode of Action

This compound acts as a partial agonist at the Dopamine D2 receptor and the serotonin 5-HT1A receptor . This means it can both activate these receptors and block them, depending on the situation. It decreases dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low . By blocking overstimulated receptors and stimulating underactive ones, it acts as a dopamine stabilizer .

Biochemical Pathways

The compound’s action on the Dopamine D2 and serotonin 5-HT1A receptors influences the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition. The compound’s agonistic action on these receptors can help balance these pathways, potentially alleviating symptoms of disorders like schizophrenia .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve modulation of neurotransmission. By acting as a partial agonist at the Dopamine D2 and serotonin 5-HT1A receptors, it can help regulate neurotransmission in the brain, potentially alleviating symptoms of disorders like schizophrenia .

安全和危害

生化分析

Biochemical Properties

5-Chloro Bifeprunox Mesylate primarily targets the Dopamine D2 receptor and the serotonin 5-HT1A receptor. These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition. By acting as a partial agonist at these receptors, it can both activate these receptors and block them, depending on the situation. It decreases dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, it acts as a dopamine stabilizer.

Cellular Effects

The molecular and cellular effects of this compound’s action primarily involve modulation of neurotransmission. By acting as a partial agonist at the Dopamine D2 and serotonin 5-HT1A receptors, it can help regulate neurotransmission in the brain, potentially alleviating symptoms of disorders like schizophrenia.

Molecular Mechanism

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low . This unique mechanism of action allows this compound to modulate neurotransmission in a balanced manner, potentially providing therapeutic benefits in conditions like schizophrenia .

Temporal Effects in Laboratory Settings

In a 6-week, double-blind, placebo-controlled study, patients were randomly assigned to once-daily treatment with bifeprunox . The study found that 20 mg of bifeprunox may be efficacious in improving symptoms in patients with an acute exacerbation of schizophrenia . Bifeprunox appeared to be safe and well tolerated by patients in this 6-week study .

Metabolic Pathways

The compound’s action on the Dopamine D2 and serotonin 5-HT1A receptors influences the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition.

属性

IUPAC Name |

5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUPEWPMZPFBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724516 |

Source

|

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217042-05-1 |

Source

|

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)